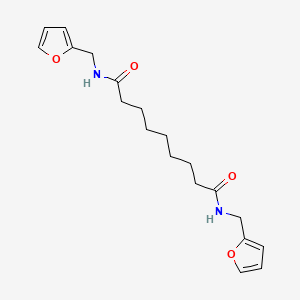
4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride
Descripción general
Descripción
4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride, also known as DMPP, is a chemical compound that has been widely used in scientific research. DMPP is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are a type of ion channel found in the nervous system.
Mecanismo De Acción
4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride acts as an agonist of nAChRs, which are pentameric ion channels composed of different subunits. When 4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride binds to the receptor, it causes a conformational change that opens the channel pore, allowing ions to flow across the membrane. This results in depolarization of the cell membrane and the release of neurotransmitters, such as acetylcholine and dopamine.
Biochemical and Physiological Effects
4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride has a number of biochemical and physiological effects, depending on the type of nAChR it activates and the tissue in which it is used. In the central nervous system, 4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride can enhance cognitive function, improve memory, and reduce anxiety. In skeletal muscle, 4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride can cause muscle contraction and twitching. In the immune system, 4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride can modulate cytokine release and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride in lab experiments is its high potency and selectivity for nAChRs. This allows researchers to study the effects of nAChR activation without interference from other receptors or ion channels. However, one limitation of using 4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride is its short duration of action, which can make it difficult to study long-term effects.
Direcciones Futuras
There are many potential future directions for research on 4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride. One area of interest is the development of new drugs that target nAChRs for the treatment of neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the study of nAChRs in non-neuronal tissues, such as the immune system and the gastrointestinal tract. Finally, there is ongoing research on the structure and function of nAChRs, which could lead to the development of new drugs with greater potency and selectivity.
Aplicaciones Científicas De Investigación
4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride has been widely used in scientific research as a tool for studying nAChRs. It has been used to investigate the structure, function, and pharmacology of these receptors in various tissues, including the brain, skeletal muscle, and immune system. 4,6-dimethyl-N-(2-phenylethyl)-2-pyrimidinamine hydrochloride has also been used to study the effects of nAChR activation on neurotransmitter release, ion channel conductance, and gene expression.
Propiedades
IUPAC Name |
4,6-dimethyl-N-(2-phenylethyl)pyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.ClH/c1-11-10-12(2)17-14(16-11)15-9-8-13-6-4-3-5-7-13;/h3-7,10H,8-9H2,1-2H3,(H,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTIGWKSHZSQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC2=CC=CC=C2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4170475.png)
![N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4170482.png)

![N-[4-(2,2-dichlorocyclopropyl)phenyl]-4-methoxybenzamide](/img/structure/B4170506.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4170509.png)

![N-{1-[4-allyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4170516.png)

![N,N-diethyl-2-{[8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}ethanamine](/img/structure/B4170526.png)


![N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pentanamide](/img/structure/B4170555.png)

![2-(methylthio)-9-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4170570.png)